molecular formula C7H13NO B124267 4-(Cyclopropylamino)butan-2-one CAS No. 155562-24-6

4-(Cyclopropylamino)butan-2-one

Cat. No.: B124267
CAS No.: 155562-24-6
M. Wt: 127.18 g/mol
InChI Key: SDDINRJBVDAQDF-UHFFFAOYSA-N
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Description

4-(Cyclopropylamino)butan-2-one (CAS 155562-24-6) is a ketone derivative featuring a cyclopropylamine substituent at the fourth carbon position. Its molecular formula is C₇H₁₃NO, with a molecular weight of 127.18 g/mol. This unique structure distinguishes it from other butanone derivatives, particularly in terms of reactivity, solubility, and applications in organic synthesis or pharmaceutical intermediates .

Properties

CAS No.

155562-24-6

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

4-(cyclopropylamino)butan-2-one

InChI

InChI=1S/C7H13NO/c1-6(9)4-5-8-7-2-3-7/h7-8H,2-5H2,1H3

InChI Key

SDDINRJBVDAQDF-UHFFFAOYSA-N

SMILES

CC(=O)CCNC1CC1

Canonical SMILES

CC(=O)CCNC1CC1

Synonyms

2-Butanone, 4-(cyclopropylamino)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The cyclopropylamino group in this compound introduces steric strain and basicity due to the amine functionality, contrasting with the electron-rich aromatic substituents in 4-(4-Hydroxyphenyl)butan-2-one and 4-Phenyl-2-butanone. The latter compounds exhibit enhanced π-π interactions, influencing their solubility and stability .
  • Polarity : The hydroxyphenyl group in 4-(4-Hydroxyphenyl)butan-2-one increases polarity and hydrogen-bonding capacity, making it suitable for fragrance applications where solubility in polar matrices is critical .

Key Findings :

  • Fragrance Safety: 4-(4-Hydroxyphenyl)butan-2-one is subject to stringent safety evaluations by the Expert Panel for Fragrance Safety, with maximum acceptable concentrations defined for cosmetic products (e.g., 0.2% in leave-on skincare). This contrasts with this compound, which lacks comparable regulatory oversight .

Physicochemical Properties

  • Solubility: The cyclopropylamino group enhances water solubility compared to purely aromatic derivatives like 4-Phenyl-2-butanone, which is hydrophobic. However, 3-(Benzyloxy)butan-2-one (C₁₁H₁₄O₂) exhibits intermediate solubility due to its ether linkage .
  • Thermal Stability: Sulfur-containing analogs like 3,3-Bis(methylthio)butan-2-one show lower thermal stability than this compound, as thioether bonds are prone to degradation at elevated temperatures.

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